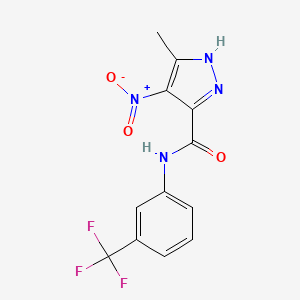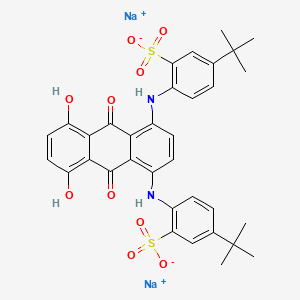
Disodium 2,2'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for larger quantities. Quality control measures are implemented to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Aplicaciones Científicas De Investigación
Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate)
- Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate)
Uniqueness
What sets disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) apart from similar compounds is its unique combination of functional groups and structural features. This gives it distinct reactivity and stability, making it particularly useful in specific research and industrial applications .
Propiedades
Número CAS |
83006-67-1 |
|---|---|
Fórmula molecular |
C34H32N2Na2O10S2 |
Peso molecular |
738.7 g/mol |
Nombre IUPAC |
disodium;5-tert-butyl-2-[[4-(4-tert-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O10S2.2Na/c1-33(2,3)17-7-9-19(25(15-17)47(41,42)43)35-21-11-12-22(36-20-10-8-18(34(4,5)6)16-26(20)48(44,45)46)28-27(21)31(39)29-23(37)13-14-24(38)30(29)32(28)40;;/h7-16,35-38H,1-6H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clave InChI |
ZFAXDHQGWRFYQQ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


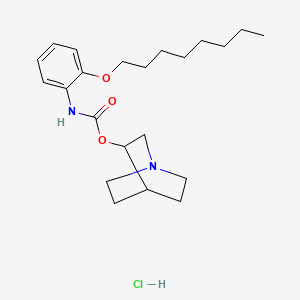

![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)



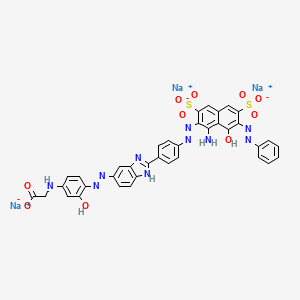

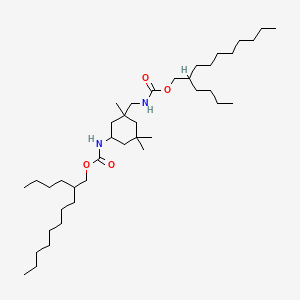
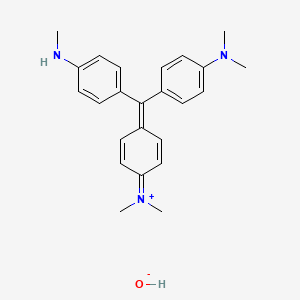
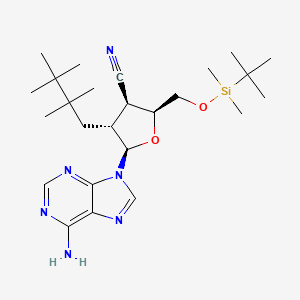

![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
